Physicochemical properties of 4-(4-Isopropylphenoxy)piperidine hydrochloride
Physicochemical properties of 4-(4-Isopropylphenoxy)piperidine hydrochloride
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Isopropylphenoxy)piperidine Hydrochloride
Introduction
4-(4-Isopropylphenoxy)piperidine hydrochloride is a heterocyclic organic compound featuring a piperidine ring linked via an ether bond to a 4-isopropylphenol moiety. As a hydrochloride salt, it is engineered for improved solubility and stability, making it a valuable building block in medicinal chemistry and drug discovery. Piperidine scaffolds are prevalent in a wide array of pharmaceuticals, particularly those targeting the central nervous system (CNS), due to their ability to interact with various receptors and transporters.[1][2] The specific combination of the lipophilic isopropylphenoxy group and the basic piperidine nitrogen suggests that this molecule's properties are finely tuned for potential biological activity.
A comprehensive understanding of the physicochemical properties of this molecule is paramount for any researcher or drug development professional. These parameters—namely the acid dissociation constant (pKa), lipophilicity (LogP/LogD), aqueous solubility, and chemical stability—govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug candidate. This guide provides a detailed examination of these core properties, outlining authoritative experimental protocols for their determination and explaining the scientific rationale behind each procedure.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise identity. The structure of 4-(4-Isopropylphenoxy)piperidine hydrochloride combines a saturated heterocycle with an aromatic group, features that dictate its fundamental chemical behavior.
| Identifier | Value | Source |
| Chemical Name | 4-(4-Isopropylphenoxy)piperidine hydrochloride | [3] |
| CAS Number | 1173079-45-2 | [3] |
| Molecular Formula | C₁₄H₂₂ClNO | [3] |
| Molecular Weight | 255.78 g/mol | [3] |
| Chemical Structure | (Illustrative) |
Acid Dissociation Constant (pKa): The Key to Ionization
The pKa value is arguably the most critical physicochemical parameter for an ionizable compound like 4-(4-Isopropylphenoxy)piperidine hydrochloride. It defines the pH at which 50% of the piperidine nitrogen atoms are protonated (ionized) and 50% are in their neutral (free base) form. This equilibrium dictates the molecule's solubility, membrane permeability, and ability to interact with biological targets. For piperidine derivatives, potentiometric titration is a precise and reliable method for pKa determination.[4][5]
Causality Behind Experimental Choice
Potentiometric titration is chosen for its accuracy and simplicity.[6] It directly measures the change in pH of a solution as a titrant (a strong base, in this case) is added, allowing for the precise determination of the half-equivalence point where pH equals the pKa. This method provides an empirical value under defined conditions of temperature and ionic strength, which is superior to purely computational predictions for lead compounds.
Experimental Protocol: pKa Determination by Potentiometric Titration
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Sample Preparation: Accurately weigh approximately 5-10 mg of 4-(4-Isopropylphenoxy)piperidine hydrochloride and dissolve it in a known volume (e.g., 50 mL) of deionized water with a defined ionic strength (e.g., 0.01 M KCl).[4][7]
-
System Calibration: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.01) at a constant temperature (e.g., 25 °C).
-
Titration: Place the sample solution in a temperature-controlled vessel with continuous stirring. Titrate the solution by adding small, precise aliquots (e.g., 0.05 mL) of a standardized strong base (e.g., 0.1 M NaOH).
-
Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is determined from the pH value at the half-equivalence point (the midpoint of the steep inflection region of the curve). First and second derivative plots can be used to identify the equivalence point with high precision.
Visualization: pKa Determination Workflow
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (LogP & LogD): Gauging Membrane Permeability
Lipophilicity is a measure of a compound's affinity for a lipid-like environment versus an aqueous one. It is a key determinant of a drug's ability to cross biological membranes, including the blood-brain barrier.
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LogP (Partition Coefficient): Refers to the partitioning of the neutral form of the molecule between n-octanol and water.[8]
-
LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an ionizable molecule like this one, LogD is the more physiologically relevant parameter.[9]
The relationship between LogD, LogP, and pKa for a basic compound is given by: LogD = LogP - log(1 + 10^(pKa - pH))
This equation shows that as the pH drops below the pKa, the compound becomes more ionized and its LogD value decreases, indicating lower lipophilicity and higher aqueous solubility.[9]
Causality Behind Experimental Choice
The shake-flask method using n-octanol and a buffered aqueous phase is the "gold standard" for determining LogD. It is a direct equilibrium measurement that, while labor-intensive, provides highly reliable data. For drug discovery, determining LogD at a physiologically relevant pH, such as 7.4 (the pH of blood serum), is essential.[10]
Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method
-
Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with the PBS buffer and the PBS buffer with n-octanol by mixing and allowing them to separate overnight.[10]
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 5 mL of each). The final concentration should be within the linear range of the analytical method.
-
Equilibration: Cap the vial and shake vigorously for a set period (e.g., 1-3 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the n-octanol and aqueous layers.[5]
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: Calculate the LogD at pH 7.4 using the formula: LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])
Visualization: Shake-Flask LogD Workflow
Caption: Experimental workflow for LogD determination.
Aqueous Solubility
Aqueous solubility is a critical factor for oral drug absorption and for the development of intravenous formulations. The hydrochloride salt form is specifically designed to enhance the water solubility of the basic piperidine compound.[11] Thermodynamic solubility is the true equilibrium solubility and is the most reliable measure.
Experimental Protocol: Thermodynamic Solubility Assay
-
Sample Preparation: Add an excess amount of the solid 4-(4-Isopropylphenoxy)piperidine hydrochloride to vials containing the desired aqueous medium (e.g., deionized water and PBS at pH 7.4).[5]
-
Equilibration: Seal the vials and agitate them at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
-
Sample Clarification: Filter or centrifuge the resulting slurry to remove all undissolved solid.
-
Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Result: The measured concentration represents the thermodynamic solubility of the compound in that specific medium.
Chemical Stability
The stability of a compound under various conditions (e.g., heat, humidity, pH) is crucial for determining its shelf-life and potential degradation pathways. As an amine hydrochloride salt, potential issues include dissociation or degradation, especially under accelerated conditions.[12][13]
Experimental Protocol: Accelerated Stability Assessment
-
Sample Storage: Store accurately weighed samples of the solid compound in controlled environment chambers under accelerated conditions as defined by the International Council for Harmonisation (ICH) guidelines (e.g., 40 °C / 75% Relative Humidity).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months).[13]
-
Analysis: Analyze each sample for:
-
Appearance: Note any changes in color or physical form.
-
Purity and Degradation: Dissolve the sample in a suitable solvent and analyze using a stability-indicating HPLC method capable of separating the parent compound from potential degradants.
-
-
Evaluation: Quantify the amount of the parent compound remaining and any major degradation products formed over time to establish a stability profile.
Summary of Core Physicochemical Properties
The following table summarizes the key physicochemical properties for 4-(4-Isopropylphenoxy)piperidine hydrochloride and the authoritative methods for their determination.
| Property | Significance | Recommended Experimental Method |
| pKa | Governs ionization, solubility, and permeability. | Potentiometric Titration |
| LogD (at pH 7.4) | Predicts membrane permeability and distribution. | Shake-Flask Method |
| Aqueous Solubility | Determines bioavailability and formulation options. | Thermodynamic (Shake-Flask) Assay |
| Chemical Stability | Assesses shelf-life and degradation pathways. | Accelerated Stability Testing (ICH) |
Conclusion
The physicochemical properties of 4-(4-Isopropylphenoxy)piperidine hydrochloride are fundamental to its potential application in research and drug development. The protocols detailed in this guide provide a robust framework for the empirical determination of its pKa, LogD, solubility, and stability. By systematically characterizing these parameters, researchers can gain critical insights into the molecule's behavior, enabling informed decisions in lead optimization, formulation development, and the prediction of its in vivo performance. This rigorous, data-driven approach is indispensable for advancing promising compounds from the laboratory to clinical evaluation.
References
-
Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC). Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-9. Available at: [Link][4]
-
Zafar, S., et al. (n.d.). REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Retrieved from Pak. J. Pharm. Sci. Available at: [Link][6]
-
Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). ResearchGate. Available at: [Link][7]
-
ResearchGate (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. ResearchGate. Available at: [Link][14]
-
Agilent Technologies (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. Available at: [Link][10]
-
Cheméo (n.d.). 4-Isopropyl-piperidine - Chemical & Physical Properties. Cheméo. Available at: [Link][15]
-
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link][11]
-
University of Glasgow (2012). Amine hydrochloride salts : a problem in polyurethane synthesis. Enlighten: Theses. Available at: [Link][12]
-
Chem-Impex International (n.d.). 4-(4-Chlorophenoxy)Piperidine Hydrochloride. Chem-Impex. Available at: [Link][1]
-
ChemAxon (n.d.). LogP and logD calculations. ChemAxon Docs. Available at: [Link][16]
-
ResearchGate (n.d.). Biological evaluation and calculated logP data for compounds 1-15 and cocaine. ResearchGate. Available at: [Link][2]
-
Gana, D., et al. (2023). Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. Pharmaceuticals, 16(2), 249. Available at: [Link][13]
-
ACD/Labs (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available at: [Link][9]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. 1173079-45-2 | 4-(4-Isopropylphenoxy)piperidine hydrochloride | Tetrahedron [thsci.com]
- 4. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. researchgate.net [researchgate.net]
- 8. logP — NodePit [nodepit.com]
- 9. acdlabs.com [acdlabs.com]
- 10. agilent.com [agilent.com]
- 11. theses.gla.ac.uk [theses.gla.ac.uk]
- 12. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 13. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4-Isopropyl-piperidine - Chemical & Physical Properties by Cheméo [chemeo.com]
- 16. LogP and logD calculations - Documentation [docs.chemaxon.com]
